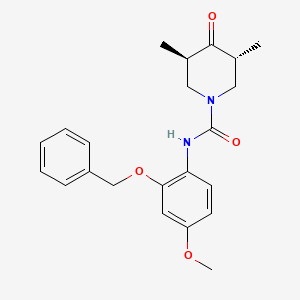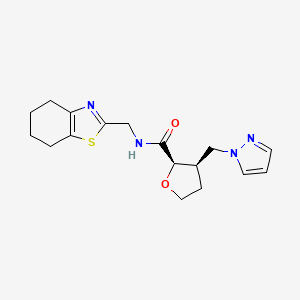![molecular formula C15H20N2O B7341016 N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide](/img/structure/B7341016.png)
N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide, also known as BIA 10-2474, is a small molecule that has been investigated as a potential therapeutic agent for the treatment of chronic pain. However, the compound gained notoriety after a clinical trial in France resulted in the death of one participant and serious neurological adverse effects in four others. The incident raised concerns about the safety of BIA 10-2474 and highlighted the importance of rigorous preclinical testing before conducting human trials.
Mechanism of Action
The mechanism of action of N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 involves binding to the active site of FAAH and blocking its enzymatic activity. This leads to an increase in the levels of endocannabinoids and other lipid signaling molecules, which can activate cannabinoid receptors and other targets in the nervous system. The precise molecular interactions between this compound 10-2474 and FAAH have been studied using X-ray crystallography and other techniques.
Biochemical and physiological effects:
This compound 10-2474 has been shown to produce analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been investigated for its potential as a treatment for anxiety, depression, and other psychiatric disorders. However, the compound has been associated with off-target effects on other enzymes and receptors, which may contribute to its toxicity and adverse effects.
Advantages and Limitations for Lab Experiments
N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 has several advantages for laboratory experiments, including its high potency and selectivity for FAAH, its long duration of action, and its favorable pharmacokinetic properties. However, the compound also has limitations, including its potential for off-target effects, its toxicity in some animal models, and its poor solubility and stability in aqueous solutions.
Future Directions
Despite the controversy surrounding N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474, the compound remains an important tool for investigating the role of FAAH and endocannabinoids in pain and other physiological processes. Future research directions could include the development of safer and more selective FAAH inhibitors, the identification of new targets for lipid signaling molecules, and the investigation of the molecular mechanisms underlying the toxicity of this compound 10-2474. Additionally, more rigorous preclinical testing and safety evaluation will be necessary before any new compounds are tested in human clinical trials.
Synthesis Methods
The synthesis of N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 involves several steps, including the preparation of key intermediates and the final coupling reaction to form the target molecule. The process has been described in detail in a patent application filed by the original developers of the compound. The method involves the use of various reagents and solvents, and requires careful purification and characterization of the final product.
Scientific Research Applications
N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide 10-2474 has been investigated for its potential as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and other lipid signaling molecules. Inhibition of FAAH has been proposed as a strategy for the treatment of pain, anxiety, and other disorders. This compound 10-2474 was found to be a potent inhibitor of FAAH in vitro and in vivo, with a long duration of action and favorable pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(18)16-12-5-3-6-13(9-12)17-15-7-2-4-11-8-14(11)15/h3,5-6,9,11,14-15,17H,2,4,7-8H2,1H3,(H,16,18)/t11-,14+,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXEGHPFALRLI-IFVPNFOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2CCCC3C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)NC2CCC[C@H]3[C@@H]2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(dimethylamino)-2-methylphenyl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7340937.png)
![(1R,2R)-N-[(4-cyanophenyl)methyl]-2-(2-methylphenyl)-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide](/img/structure/B7340939.png)
![(3R,5R)-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-3,5-dimethyl-4-oxopiperidine-1-carboxamide](/img/structure/B7340943.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340961.png)
![(1R,5S)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7340977.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340980.png)
![[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7340986.png)
![1-[2-(1,1-difluoroethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7341000.png)
![[4-(2,2-difluoroethyl)piperazin-1-yl]-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanone](/img/structure/B7341018.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7341022.png)
![[4-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7341029.png)
![4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one](/img/structure/B7341033.png)

